苯甲酸溴替米沙坦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Telmisartan, closely related to Debenzoic Acid Bromotelmisartan, involves a high-yielding Suzuki reaction between two functionalized benzimidazoles, achieving an overall yield of 72%. This process circumvents issues associated with previous methods, offering a direct and efficient route for synthesis (Martin et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to Debenzoic Acid Bromotelmisartan, such as Telmisartan, involves complex arrangements facilitating their biological activity. For example, 2-bromoacetoxybenzoic acid, a brominated aspirin analog, demonstrates the significance of structural analogs in drug design, showing that slight modifications can result in significant changes in biological activity (Loll et al., 1996).

Chemical Reactions and Properties

Debenzoic Acid Bromotelmisartan and its analogs undergo various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the conversion of primary carboxamides to nitriles using o-iodoxybenzoic acid and tetraethylammonium bromide showcases the type of reactions these compounds can participate in, offering insight into their chemical properties (Bhalerao et al., 2007).

科学研究应用

药理活性和分子机制

没食子酸在炎症性疾病中的药理活性和分子机制

没食子酸是一种具有有效抗炎特性的天然代谢产物,一直备受关注。它的药理活性和分子机制,特别是在炎症性疾病中,说明了天然化合物在生物系统中相互作用的复杂性。没食子酸的抗炎机制主要涉及MAPK和NF-κB信号通路,减少炎性细胞因子的释放和细胞浸润。这项研究为临床应用提供了理论基础,并指导了天然抗炎化合物的未来研究和药物开发 (Bai et al., 2020).

苯并噻唑类化合物的抗癌潜力

苯并噻唑类化合物结构修饰作为潜在化疗剂的最新进展苯并噻唑骨架以其广泛的生物学特性而闻名,包括抗菌和抗癌活性。苯并噻唑衍生物作为抗肿瘤剂的最新进展突出了结构修饰在增强治疗潜力中的重要性。本综述讨论了各种系列的苯并噻唑类化合物及其共轭物、它们的体外和体内筛选、构效关系、机制、药代动力学以及在癌症化疗中的未来治疗应用 (Ahmed et al., 2012).

抗氧化活性测定方法

用于测定抗氧化活性的分析方法综述

抗氧化剂的研究在包括食品工程、医学和药学在内的各个领域至关重要。本综述批判性地介绍了用于测定抗氧化活性的最重要的检测方法,讨论了检测机制、适用性、优点和缺点。它包括基于氢原子转移、电子转移和混合方法的检测,提供了对复杂样品抗氧化分析的见解。这种综合评估强调了评估抗氧化能力的复杂性,这与了解苯甲酸溴替米沙坦等化合物的抗氧化特性有关 (Munteanu & Apetrei, 2021).

作用机制

As an impurity of Telmisartan, Debenzoic Acid Bromotelmisartan may share a similar mechanism of action. Telmisartan works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure. By blocking angiotensin II, telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

属性

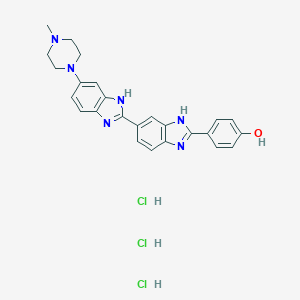

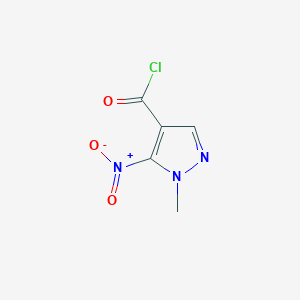

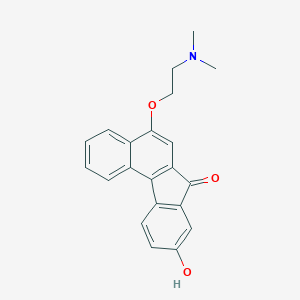

IUPAC Name |

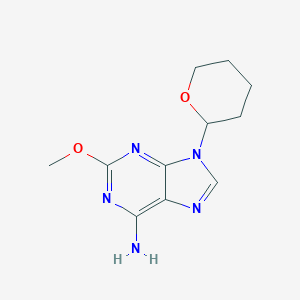

1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKCZEMZHFWQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Debenzoic Acid Bromotelmisartan | |

Q & A

A: The research presents a "highly efficient approach" [] to synthesizing Telmisartan. This is important because more efficient synthetic routes can lead to lower production costs and potentially make the drug more accessible. The researchers achieved this by utilizing a palladium-catalyzed biaryl coupling reaction, which is a powerful tool in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

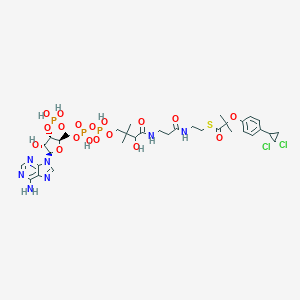

![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)

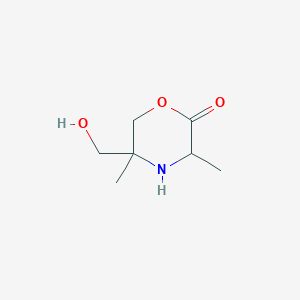

![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)